

3-Ethoxy-2-nitropyridine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Ethoxy-2-nitropyridine

Cat. No.: B1585793

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An In-depth Technical Guide to **3-Ethoxy-2-nitropyridine**

Abstract

This technical guide provides a comprehensive overview of **3-Ethoxy-2-nitropyridine** (CAS No. 74037-50-6), a heterocyclic building block with significant potential in synthetic organic chemistry and drug discovery. This document details the compound's physicochemical properties, spectroscopic profile, a validated synthetic protocol, key reactivity patterns, and essential safety information. Designed for researchers, chemists, and professionals in pharmaceutical development, this guide consolidates critical data to facilitate the effective use of this versatile intermediate.

Introduction

3-Ethoxy-2-nitropyridine is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecular architectures. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The presence of both an ethoxy group and a nitro group on the pyridine ring imparts unique reactivity, making it a strategic starting material. The nitro group, in particular, can be readily transformed into an amine, providing a key functional handle for diversification and the construction of novel compound libraries. While direct applications are still under exploration, its structural analog, 3-methoxy-2-nitropyridine, is recognized as a crucial building block for innovative pharmaceuticals and agrochemicals, suggesting a similar high-value utility for the ethoxy derivative.^{[1][2]}

Physicochemical and Structural Data

The fundamental properties of **3-Ethoxy-2-nitropyridine** are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[3][4][5][6]
Molecular Weight	168.15 g/mol	[3][4][6][7]
CAS Number	74037-50-6	[3][4][5][7]
Appearance	White to light yellow or orange solid or liquid	[7]
Melting Point	28-32 °C	[3][8]
Boiling Point	175 °C @ 50 mmHg (torr)	[3][8]
Density	1.245 g/cm ³	[3]
Flash Point	38 °C	[3][8]
IUPAC Name	3-ethoxy-2-nitropyridine	[5]

The molecule consists of a pyridine ring substituted at the 2-position with a nitro group (-NO₂) and at the 3-position with an ethoxy group (-OCH₂CH₃). This substitution pattern influences the electronic properties and reactivity of the aromatic ring.

Spectroscopic Characterization

Structural confirmation of **3-Ethoxy-2-nitropyridine** is typically achieved using a combination of standard spectroscopic techniques. While raw spectra are lot-specific, the expected features are well-defined.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton spectrum will exhibit characteristic signals for the ethoxy group—a triplet around 1.4 ppm (CH₃) and a quartet around 4.2 ppm (CH₂). The three aromatic

protons on the pyridine ring will appear as distinct multiplets in the aromatic region (typically 7.0-8.5 ppm).

- ^{13}C NMR: The carbon spectrum will show two signals for the ethyl group (around 14 and 65 ppm) and five distinct signals for the pyridine ring carbons.[9]
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong characteristic absorption bands for the nitro group (N-O asymmetric and symmetric stretching) at approximately 1530 cm^{-1} and 1350 cm^{-1} . Aromatic C-H and C-O stretching bands will also be present.[3]
- Mass Spectrometry (MS): Mass analysis will show a molecular ion peak (M^+) corresponding to the molecular weight of 168.15.[9]

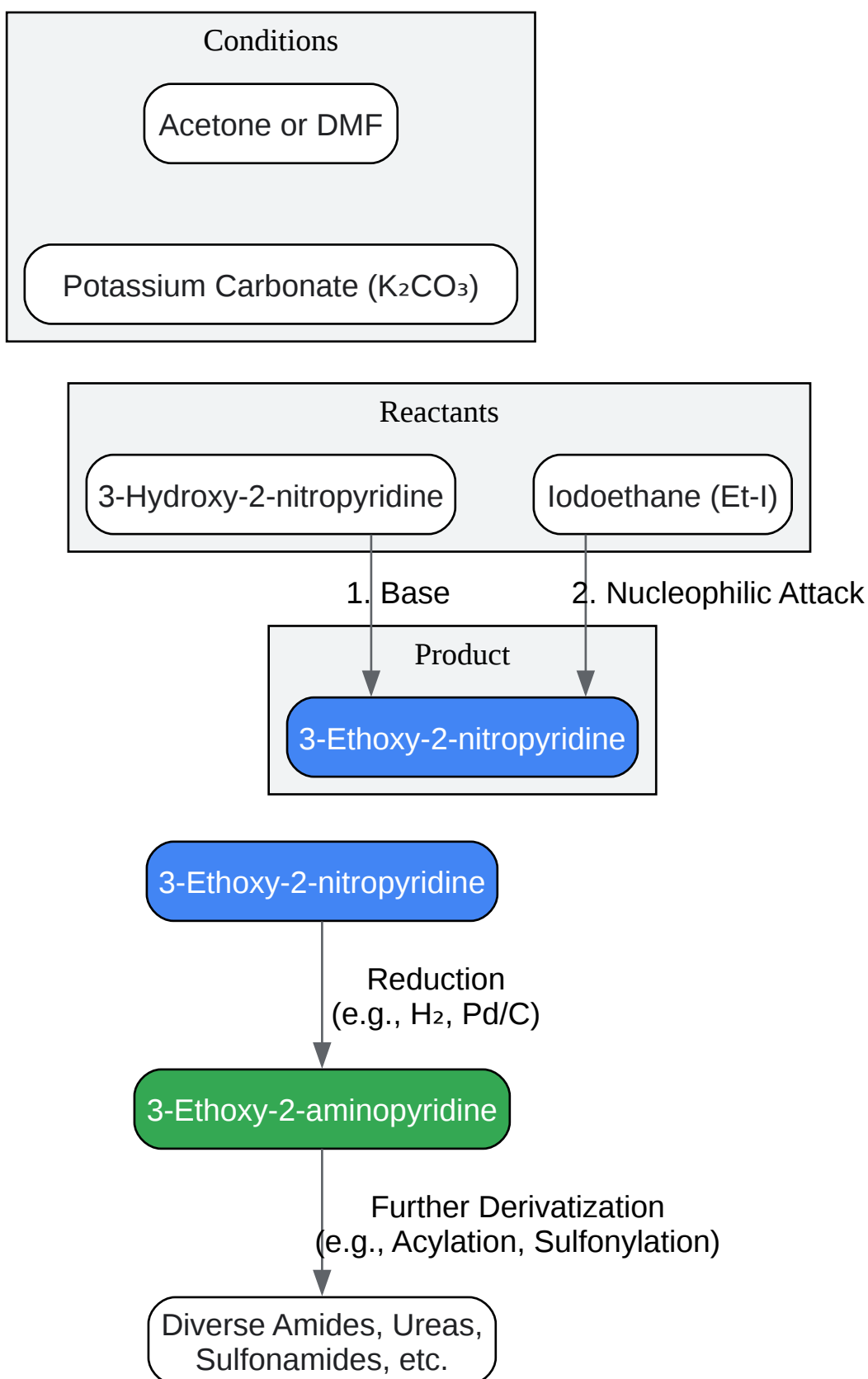
Authoritative spectral databases confirm the availability of reference spectra for this compound.
[3][9]

Synthesis and Purification

A common and efficient method for preparing **3-Ethoxy-2-nitropyridine** is through the Williamson ether synthesis, starting from the commercially available 3-hydroxy-2-nitropyridine.

Synthetic Pathway: Williamson Ether Synthesis

The reaction involves the deprotonation of the hydroxyl group of 3-hydroxy-2-nitropyridine by a mild base to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent like iodoethane.



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- To cite this document: BenchChem. [3-Ethoxy-2-nitropyridine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585793#3-ethoxy-2-nitropyridine-molecular-weight-and-formula]

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